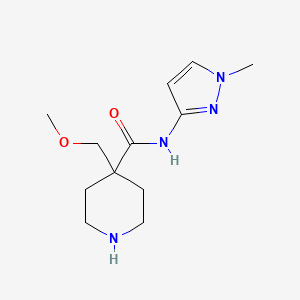
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, commonly known as CNP, is a chemical compound that has been widely used in scientific research. CNP is a potent inhibitor of cGMP-dependent protein kinase type I (cGKI), which plays a critical role in regulating smooth muscle relaxation and platelet aggregation.
Mecanismo De Acción
CNP is a potent inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which is a serine/threonine protein kinase that is activated by cGMP. N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine plays a critical role in regulating smooth muscle relaxation and platelet aggregation by phosphorylating various downstream targets. CNP inhibits N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by binding to the catalytic domain of the enzyme and preventing its activation by cGMP.
Biochemical and Physiological Effects:
The inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP has several biochemical and physiological effects. In smooth muscle cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the relaxation of the muscle and vasodilation. In platelets, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of platelet aggregation. In pancreatic beta cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which allows for the investigation of the specific role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. CNP is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, CNP has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological conditions in vivo. Additionally, CNP may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of CNP in scientific research. One area of interest is the investigation of the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various diseases, such as hypertension, heart failure, and diabetes. Another area of interest is the development of more potent and selective N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine inhibitors that could be used in therapeutic settings. Finally, the development of new experimental techniques, such as optogenetics, could allow for the precise manipulation of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activity in vivo.
Métodos De Síntesis
The synthesis of CNP involves the reaction of 3-chloro-5-nitropyridine-2-amine with N-methylethane-1,2-diamine in the presence of a base. The reaction yields CNP as a yellow solid with a melting point of 222-224°C. The purity of the synthesized CNP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
CNP has been widely used in scientific research as a tool to investigate the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. For example, CNP has been used to study the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in smooth muscle relaxation, platelet aggregation, and insulin secretion. CNP has also been used to investigate the effects of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activation on cardiac function and blood pressure regulation.
Propiedades
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPUAKYDRLPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)


![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)

